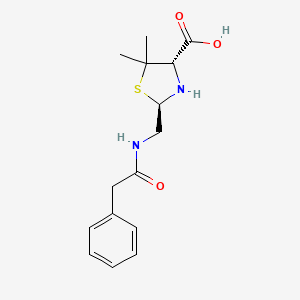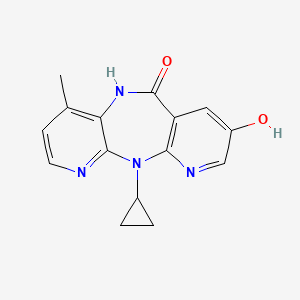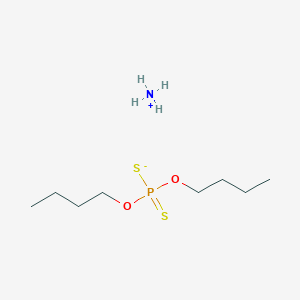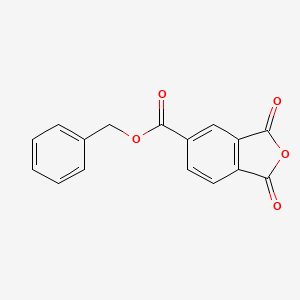
6'-Bromo-norlaudanosoline Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Bromo-norlaudanosoline Hydrobromide is a chemical compound belonging to the family of norlaudanosoline derivatives. It is characterized by the presence of a bromine atom at the 6’ position of the norlaudanosoline structure. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-norlaudanosoline Hydrobromide typically involves the bromination of norlaudanosoline. The process begins with the preparation of norlaudanosoline, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 6’-Bromo-norlaudanosoline Hydrobromide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6’-Bromo-norlaudanosoline Hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding norlaudanosoline.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Norlaudanosoline.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
6’-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6’-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom at the 6’ position can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Norlaudanosoline: The parent compound without the bromine atom.
6’-Chloro-norlaudanosoline: A similar compound with a chlorine atom instead of bromine.
6’-Fluoro-norlaudanosoline: A derivative with a fluorine atom at the 6’ position.
Uniqueness
6’-Bromo-norlaudanosoline Hydrobromide is unique due to the presence of the bromine atom, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications where the bromine atom’s electronic and steric effects are desired .
Propiedades
Número CAS |
72258-95-8 |
|---|---|
Fórmula molecular |
C₁₆H₁₆Br₂NO₄ |
Peso molecular |
447.12 |
Sinónimos |
1-(2-Bromo-4,5-dihydroxybenzyl)-8-chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)

![2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1142735.png)
![Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione](/img/structure/B1142737.png)
![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)



